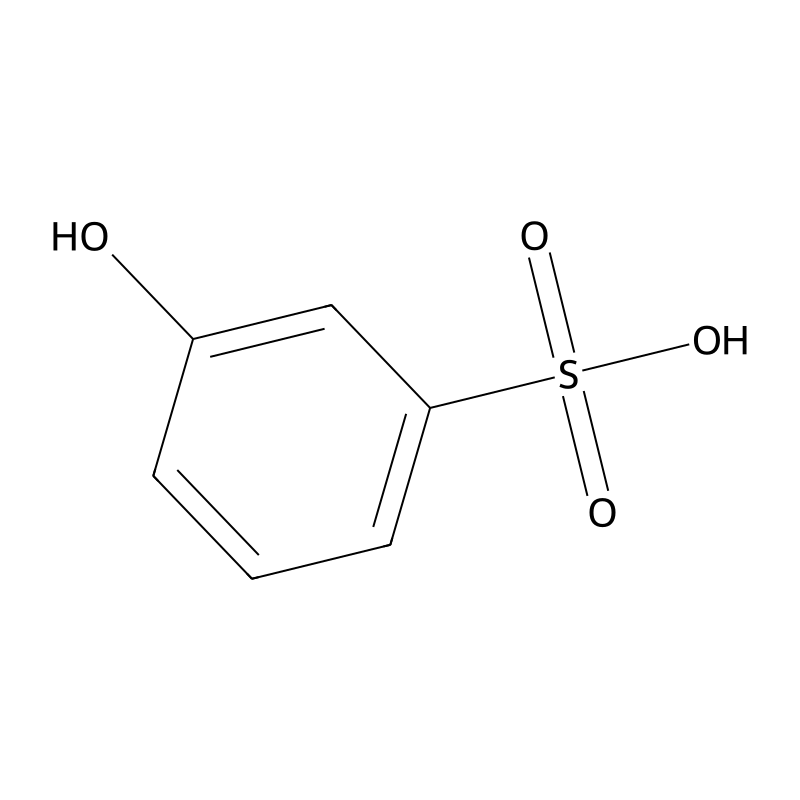m-Phenolsulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Catalyst for Continuous-Flow Esterification
Scientific Field: Organic Chemistry
Application Summary: A second-generation m-phenolsulfonic acid-formaldehyde resin (PAFR II) catalyst was prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution.
Methods of Application: The catalyst was prepared by condensation polymerization of sodium m-phenolsulfonate and paraformaldehyde in an aqueous H2SO4 solution.
Results or Outcomes: The catalyst provided higher product yields in continuous-flow esterification than any other commercial ion-exchanged acid catalyst tested.
Nrf2 Inhibitor
Scientific Field: Cancer Research
Application Summary: Phenolic compounds, including m-Phenolsulfonic acid, have been studied as anticancer agents due to their action on Nrf2 inhibition.
Leather Tanning
Scientific Field: Industrial Chemistry
Application Summary: m-Phenolsulfonic acid was used in the tanning process to allow more efficient use of vegetable tannins.
Methods of Application: The first syntan, marketed one hundred years ago by BASF, was a condensate of phenolsulfonic acid and formaldehyde.
Results or Outcomes: The application of m-Phenolsulfonic acid in the tanning process allowed more efficient use of vegetable tannins.
HPLC Column Separation
Scientific Field: Analytical Chemistry
Application Summary: m-Phenolsulfonic acid can be separated on a Newcrom R1 HPLC column.
Antioxidant and Antimicrobial Agent
Scientific Field: Food Science and Technology
Application Summary: Phenolic compounds, including m-Phenolsulfonic acid, have shown interesting bioactivities, such as antioxidant and antimicrobial activities.
Industrial Synthesis
Application Summary: m-Phenolsulfonic acid is used in industrial synthesis.
m-Phenolsulfonic acid, also known as 3-hydroxybenzenesulfonic acid, is an organic compound with the molecular formula . It features a sulfonic acid group attached to the meta position of a phenolic ring. This compound is primarily recognized for its role in various chemical processes and applications, particularly in organic synthesis and as a catalyst in polymerization reactions. It is a colorless to yellow liquid that is soluble in water, making it useful in aqueous environments.
- Skin and Eye Irritation: m-Phenolsulfonic acid can cause irritation upon contact with skin and eyes [].
- Corrosivity: In concentrated form, it can be corrosive [].
- Safety Precautions: Standard laboratory safety practices should be followed when handling m-phenolsulfonic acid, including wearing gloves, eye protection, and working in a fume hood [].
Several methods exist for synthesizing m-phenolsulfonic acid:
- Sulfonation of Phenol: The most common method involves the sulfonation of phenol using sulfur trioxide or oleum, where the sulfonic group is introduced at the meta position.
- Electrophilic Substitution: This method employs electrophilic aromatic substitution techniques to selectively introduce the sulfonic group onto the aromatic ring.
- Hydrolysis of Precursors: m-Phenolsulfonic acid can also be generated through hydrolysis of corresponding sulfonyl halides .
m-Phenolsulfonic acid has diverse applications across various industries:
- Catalyst in Organic Synthesis: It is used as a catalyst in polymerization reactions, particularly in the production of resins and plastics .
- Electrolytic Processes: The compound plays a critical role in electrolytic galvanizing baths used for tin plate production and the purification of crude tin .
- Chemical Intermediate: It serves as an important intermediate in the synthesis of other chemical compounds.
Research on m-phenolsulfonic acid's interactions focuses on its behavior in different chemical environments and its role as a catalyst. Studies have shown that it can facilitate various reactions due to its acidic nature and ability to stabilize reactive intermediates. Further investigation into its interactions with other compounds could provide insights into optimizing its use in industrial applications.
m-Phenolsulfonic acid shares structural similarities with other phenolsulfonic acids, such as o-phenolsulfonic acid and p-phenolsulfonic acid. Below is a comparison highlighting their uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| m-Phenolsulfonic Acid | Sulfo group at C-3 | Used extensively as a catalyst and in electrolytic processes. |
| o-Phenolsulfonic Acid | Sulfo group at C-2 | Primarily used as a reagent and has different reactivity patterns. |
| p-Phenolsulfonic Acid | Sulfo group at C-4 | Known for its strong acidity and use in dye production. |
Each compound exhibits distinct properties and reactivities based on the position of the sulfo group on the phenolic ring, influencing their applications and interactions within chemical systems.








